Phenothiazine, 2-chloro-10-(1-methyl-4-piperidyl)-
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Overview
Description
Phenothiazine, 2-chloro-10-(1-methyl-4-piperidyl)- is a derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen. This compound is known for its significant pharmacological properties and is widely used in medicinal chemistry. It is particularly notable for its applications in the treatment of psychiatric disorders and as an antiemetic.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenothiazine, 2-chloro-10-(1-methyl-4-piperidyl)- typically involves the chlorination of phenothiazine followed by the introduction of the 1-methyl-4-piperidyl group. The process generally includes:
Chlorination: Phenothiazine is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position.
Substitution Reaction: The chlorinated phenothiazine is then reacted with 1-methyl-4-piperidylamine under suitable conditions to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Phenothiazine, 2-chloro-10-(1-methyl-4-piperidyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to phenothiazine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Phenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
Scientific Research Applications
Phenothiazine, 2-chloro-10-(1-methyl-4-piperidyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Employed in the treatment of psychiatric disorders such as schizophrenia and as an antiemetic to prevent nausea and vomiting.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The compound exerts its effects primarily through antagonism of dopamine receptors in the brain, particularly the D2 receptors. This action helps in alleviating symptoms of psychiatric disorders by modulating neurotransmitter activity. Additionally, its antiemetic properties are attributed to its ability to block dopamine receptors in the chemoreceptor trigger zone of the brain.
Comparison with Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Prochlorperazine: Used primarily as an antiemetic.
Perphenazine: Employed in the treatment of schizophrenia and other psychotic disorders.
Uniqueness: Phenothiazine, 2-chloro-10-(1-methyl-4-piperidyl)- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of a chlorine atom and a 1-methyl-4-piperidyl group enhances its efficacy and specificity in targeting dopamine receptors.
Properties
CAS No. |
101976-37-8 |
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Molecular Formula |
C18H19ClN2S |
Molecular Weight |
330.9 g/mol |
IUPAC Name |
2-chloro-10-(1-methylpiperidin-4-yl)phenothiazine |
InChI |
InChI=1S/C18H19ClN2S/c1-20-10-8-14(9-11-20)21-15-4-2-3-5-17(15)22-18-7-6-13(19)12-16(18)21/h2-7,12,14H,8-11H2,1H3 |
InChI Key |
NNQMLVRKLTZEOA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Origin of Product |
United States |
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